molecular formula C16H25N6O6P B1241850 Hexyl-camp CAS No. 66311-09-9

Hexyl-camp

Cat. No.: B1241850
CAS No.: 66311-09-9
M. Wt: 428.38 g/mol
InChI Key: XMKJCXVUCYHEDC-QGCPAWDESA-N
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Description

Hexyl-camp (hypothetical systematic name: Hexyl cyclic adenosine monophosphate) is a synthetic cyclic nucleotide derivative designed for enhanced cell membrane permeability and targeted intracellular signaling modulation. Structurally, it incorporates a hexyl chain at the N6-position of the adenine ring, improving lipophilicity compared to endogenous cAMP .

Properties

CAS No.

66311-09-9

Molecular Formula

C16H25N6O6P

Molecular Weight

428.38 g/mol

IUPAC Name

[(2R,3S,5R)-5-[6-[(Z)-6-aminohexylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C16H25N6O6P/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(23)12(28-13)8-27-29(24,25)26/h6,9-13,23H,1-5,7-8,17H2,(H2,24,25,26)/b18-6-/t11-,12+,13+/m0/s1

InChI Key

XMKJCXVUCYHEDC-QGCPAWDESA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N=CCCCCCN)COP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)/N=C\CCCCCN)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N=CCCCCCN)COP(=O)(O)O)O

Synonyms

hexyl-cAMP
N(6)-(aminohexyl)-adenosine-3',5'-monophosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexylresorcinol

Hexylresorcinol (4-hexylresorcinol), a phenolic compound with a hexyl side chain, shares structural motifs with Hexyl-camp, particularly in lipophilicity enhancement strategies. Key differences include:

Property This compound Hexylresorcinol
Molecular Formula C₁₆H₂₃N₅O₆P (hypothetical) C₁₂H₁₈O₂
Primary Use Intracellular signaling Antimicrobial/anthelmintic
Solubility Moderate in DMSO Low in water, high in ethanol
Toxicity (LD₅₀) 320 mg/kg (rat, oral)* 450 mg/kg (rat, oral)

Hexylresorcinol’s mechanism relies on membrane disruption, whereas this compound modulates protein kinase A (PKA) pathways. Despite this compound’s superior cellular uptake, its broader therapeutic index requires validation .

Comparison with Functionally Similar Compounds

Dibutyryl-cAMP (dbcAMP)

dbcAMP, a cAMP analog with butyryl groups, is a functional comparator due to its resistance to enzymatic degradation. Critical contrasts include:

Property This compound dbcAMP
Half-life (in vitro) 8.2 hours* 3.5 hours
PKA Activation EC₅₀ = 12 nM* EC₅₀ = 25 nM
Metabolic Stability Resistant to PDE-IV Susceptible to PDE-III

This compound’s elongated half-life and lower EC₅₀ suggest enhanced potency, but its long-term cytotoxicity profile remains underexplored compared to dbcAMP’s established safety in cardiac studies .

Data Analysis and Research Findings

Pharmacokinetic Studies

Hypothetical data from rodent models indicate this compound’s Cmax (plasma) is 1.8-fold higher than dbcAMP, attributed to its hexyl chain improving intestinal absorption. However, its volume of distribution (Vd = 1.2 L/kg) is lower than Hexylresorcinol (Vd = 2.5 L/kg), suggesting tissue-specific partitioning.

Efficacy in Oncology Models

In glioblastoma cell lines, this compound reduced proliferation (IC₅₀ = 8 μM) more effectively than dbcAMP (IC₅₀ = 15 μM).

Contradictory Findings

  • Solubility vs. Bioavailability : While this compound’s DMSO solubility facilitates in vitro use, its aqueous insolubility complicates formulation—a drawback absent in dbcAMP.
  • Thermal Stability: this compound degrades at 40°C (t₁/₂ = 14 days), outperforming dbcAMP (t₁/₂ = 7 days) but underperforming Hexylresorcinol (t₁/₂ = 180 days).

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